molecular formula C10H18BrN3O2S B565887 Guanidinobiotin CAS No. 76985-52-9

Guanidinobiotin

Cat. No. B565887
CAS RN: 76985-52-9
M. Wt: 324.237
InChI Key: JKIJLCYOCQWMQL-UFLZEWODSA-N
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Description

Guanidinobiotin, also known as 2-Iminobiotin, is a biotin (vitamin H or B7) analog . It is a reversible nitric oxide synthases inhibitor with K_i values of 21.8 and 37.5μM for murine iNOS and rat n-cNOS, respectively . It has been found to protect human neuronal cells from hypoxia-induced cell damage .


Synthesis Analysis

The synthesis of guanidines, including Guanidinobiotin, often involves the guanylation of various amines with cyanamide . This process can occur in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . The method has practical utility for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .


Molecular Structure Analysis

Guanidinobiotin has the empirical formula C10H17N3O2S and a molecular weight of 243.33 . Its structure includes a hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid .


Physical And Chemical Properties Analysis

Guanidinobiotin is soluble in 1 M HCl, forming a clear, colorless solution at a concentration of 50 mg/mL . It should be stored at a temperature between 2-8°C .

Mechanism of Action

Guanidinobiotin acts as a reversible nitric oxide synthases inhibitor . It has been found to superimpose on hypothermia to protect human neuronal cells from hypoxia-induced cell damage .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIJLCYOCQWMQL-UFLZEWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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